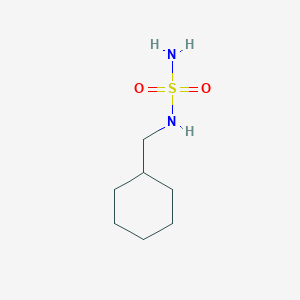

N-(cyclohexylmethyl)aminosulfonamide

Description

Historical Significance and Evolution of Sulfonamide Chemistry

The history of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first drug to effectively treat systemic bacterial infections. wikipedia.orgnih.gov A German chemist, Gerhard Domagk, discovered that Prontosil, a sulfonamide-containing dye, showed antibacterial activity. researchgate.net It was later found that Prontosil was a prodrug, meaning it is converted within the body to its active form, sulfanilamide (B372717). openaccesspub.org This discovery marked the beginning of the antibiotic era, as "sulfa drugs" were the first broadly effective antibacterials used systemically. wikipedia.org

The introduction of sulfonamides dramatically reduced mortality rates from various infectious diseases before the widespread availability of penicillin. wikipedia.org For instance, between 1937 and 1943, sulfa drugs were credited with significantly lowering mortality from pneumonia and scarlet fever. wikipedia.org The initial success spurred the synthesis of thousands of sulfanilamide derivatives, leading to compounds with improved efficacy and a better toxicity profile. wikipedia.org While the rise of penicillin and other antibiotics, coupled with increasing bacterial resistance, diminished their primary role, sulfonamides remain clinically relevant for treating conditions like urinary tract infections and are gaining new interest for combating antibiotic-resistant bacteria. wikipedia.org

Interactive Table: Timeline of Key Developments in Sulfonamide Chemistry

| Year | Development | Significance |

| 1906 | Sulfanilamide is first synthesized. drugs.com | The active metabolite of Prontosil was available decades before its therapeutic potential was realized. |

| 1932 | Experiments with Prontosil begin at Bayer AG. wikipedia.org | Marks the start of the investigation into sulfonamide dyes for medicinal purposes. |

| 1935 | Gerhard Domagk discovers the antibacterial properties of Prontosil. nih.gov | Heralds the dawn of the antibiotic age with the first effective systemic antibacterial agent. wikipedia.org |

| 1936 | It is discovered that Prontosil is a prodrug metabolized to sulfanilamide. openaccesspub.org | Elucidates the mechanism of action and opens the door for the development of sulfanilamide derivatives. |

| 1938 | Sulfapyridine is discovered. openaccesspub.org | An early derivative developed to treat pneumonia. |

| 1940s | Sulfonamides are widely used, including during World War II, to treat wound infections. openaccesspub.org | Saves countless lives and solidifies the importance of antibacterial therapy in medicine. |

| 1950s | Development of non-antibiotic sulfonamides, such as sulfonylureas for diabetes. openaccesspub.org | Expands the therapeutic application of the sulfonamide scaffold beyond infectious diseases. |

Role of Sulfonamide Scaffolds in Modern Medicinal Chemistry

The sulfonamide group (–SO₂NH–) is a privileged scaffold in modern medicinal chemistry due to its versatile biological activities. researchgate.net While initially recognized for their antibacterial properties, sulfonamide-containing molecules have been developed to treat a wide range of conditions. drugs.com This functional group is a key component in various classes of drugs, including diuretics (e.g., hydrochlorothiazide), antivirals (e.g., darunavir), and anti-inflammatory drugs (e.g., celecoxib). verywellhealth.comdrugbank.com

The therapeutic diversity of sulfonamides stems from the structural and electronic properties of the sulfonamide moiety. It can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological targets. indexcopernicus.com Furthermore, the sulfur atom can engage in non-covalent interactions, and the geometry of the group can be tailored by substitution on the nitrogen and the R-group attached to the sulfur. This structural versatility has made the sulfonamide scaffold a cornerstone in drug discovery, with ongoing research exploring its potential in developing new anticancer, anticonvulsant, and anti-Alzheimer's agents. indexcopernicus.com

Interactive Table: Examples of FDA-Approved Drugs Containing a Sulfonamide Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action/Target |

| Sulfamethoxazole | Antibiotic | Inhibits dihydropteroate (B1496061) synthase in bacteria. msdmanuals.com |

| Hydrochlorothiazide | Diuretic | Inhibits the Na-Cl symporter in the distal convoluted tubule. wikipedia.org |

| Celecoxib (Celebrex®) | Anti-inflammatory (COX-2 Inhibitor) | Selectively inhibits cyclooxygenase-2 (COX-2). verywellhealth.comclevelandclinic.org |

| Sumatriptan (Imitrex®) | Antimigraine Agent | Serotonin (5-HT) receptor agonist. verywellhealth.comclevelandclinic.org |

| Glipizide (Glucotrol®) | Antidiabetic (Sulfonylurea) | Blocks ATP-sensitive potassium channels in pancreatic beta-cells. verywellhealth.com |

| Darunavir (Prezista®) | Antiviral (Protease Inhibitor) | Inhibits HIV-1 protease. clevelandclinic.org |

| Acetazolamide (Diamox®) | Carbonic Anhydrase Inhibitor | Used for glaucoma, epilepsy, and high-altitude sickness. verywellhealth.com |

Structure

3D Structure

Properties

IUPAC Name |

(sulfamoylamino)methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h7,9H,1-6H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUIEISAIQVXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Research Paradigms Applied to Aminosulfonamide Structures

Rationale for Comprehensive Academic Investigation of N-(cyclohexylmethyl)aminosulfonamide

The academic investigation into N-(cyclohexylmethyl)aminosulfonamide is driven by the established significance of its constituent chemical groups. The sulfonamide functional group is a well-known pharmacophore, present in a variety of antibacterial, and other therapeutic agents. mdpi.com The addition of a cyclohexylmethyl group modifies the steric and electronic properties of the parent aminosulfonamide, which can lead to novel biological activities or material properties.

A comprehensive study of N-(cyclohexylmethyl)aminosulfonamide is warranted to fully understand its chemical behavior and potential uses. The exploration of its synthesis, reactivity, and biological activity can provide valuable insights for the design of new molecules with tailored properties. Furthermore, a detailed analysis of its structural and electronic characteristics can contribute to a deeper understanding of structure-activity relationships within the broader class of sulfonamide-containing compounds. nih.gov The potential for this compound to serve as a building block in the synthesis of more complex molecules further underscores the need for its thorough investigation. nbinno.com

Chemical Synthesis and Characterization

The synthesis of N-(cyclohexylmethyl)aminosulfonamide, like other N-alkylaminosulfonamides, can be approached through several established synthetic routes. A common method involves the reaction of cyclohexanemethylamine (B146465) with a suitable sulfonylating agent. For instance, the reaction of cyclohexanemethylamine with sulfamoyl chloride or a related reagent would yield the desired product. The reaction conditions, such as solvent and temperature, would need to be optimized to ensure a high yield and purity of the final compound.

The purification of N-(cyclohexylmethyl)aminosulfonamide would typically involve techniques such as recrystallization or column chromatography. The choice of method would depend on the physical properties of the compound and the nature of any impurities.

The characterization of N-(cyclohexylmethyl)aminosulfonamide would involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring and the methylene (B1212753) bridge, as well as protons associated with the amine and sulfonamide groups. |

| ¹³C NMR | Resonances for the distinct carbon atoms in the cyclohexyl ring, the methylene carbon, and any other carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and S=O stretching vibrations, indicative of the aminosulfonamide group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure. |

Physicochemical Properties:

| Property | Description |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

| Appearance | Likely a crystalline solid at room temperature. |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |

| Melting Point | A sharp melting point would be indicative of a pure compound. |

Applications in Scientific Research

While specific, large-scale applications of N-(cyclohexylmethyl)aminosulfonamide are not widely documented, its structural motifs are of significant interest in several areas of research.

Medicinal Chemistry

In medicinal chemistry, the sulfonamide group is a key feature in many drugs. mdpi.com The aminosulfonamide moiety, in particular, has been explored for its potential as a bioisosteric replacement for other functional groups in drug design. nih.gov The cyclohexylmethyl group can enhance the lipophilicity of a molecule, which can be advantageous for crossing biological membranes. Therefore, N-(cyclohexylmethyl)aminosulfonamide could serve as a scaffold or intermediate in the synthesis of new therapeutic agents. nih.gov Research into related aryl aminosulfonamide derivatives has shown potent activity as receptor antagonists, highlighting the potential of this class of compounds. nih.gov

Materials Science

In materials science, compounds containing cyclohexyl groups can be used in the synthesis of polymers and other materials with specific thermal and mechanical properties. The amine and sulfonamide groups of N-(cyclohexylmethyl)aminosulfonamide offer potential sites for polymerization or for grafting onto other materials to modify their surface properties. Cyclohexylamine (B46788), a related compound, is used as a corrosion inhibitor, suggesting that derivatives like N-(cyclohexylmethyl)aminosulfonamide could also have applications in this area. wikipedia.org

Structure Activity Relationship Sar Studies of N Cyclohexylmethyl Aminosulfonamide and Its Analogues

Scaffold Hopping and Bioisosteric Replacements Applied to N-(cyclohexylmethyl)aminosulfonamide

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the biological activity of a parent compound. nih.govnih.gov These approaches involve modifying the central core structure (the scaffold) or replacing specific functional groups with others that have similar physicochemical or topological properties. cambridgemedchemconsulting.comdrughunter.com The goal is to enhance efficacy, improve metabolic stability, increase solubility, or secure new intellectual property. drughunter.comnih.gov

A key strategy in modifying N-(cyclohexylmethyl)aminosulfonamide involves replacing the cyclohexyl ring with various other cyclic systems. This "scaffold hopping" approach can significantly alter the compound's interaction with its biological target by introducing new vectors for binding, improving solubility, or changing conformational preferences. nih.govdundee.ac.uk The cyclohexyl group is a lipophilic, flexible, three-dimensional moiety. Replacing it with alternative rings can probe the necessity of these features for biological activity.

Potential bioisosteric replacements for the cyclohexyl ring include:

Aromatic Rings: Substituting the cyclohexyl with a phenyl or pyridyl ring introduces planarity and the potential for π-stacking or cation-π interactions, which could enhance binding affinity if the target protein has a suitable aromatic pocket.

Saturated Heterocycles: Replacing the cyclohexyl ring with saturated heterocycles like piperidine, morpholine, or tetrahydropyran (B127337) can introduce hydrogen bond acceptors or donors. This can lead to new, favorable interactions within the binding site and often improves aqueous solubility, a common challenge in drug development.

Spirocyclic Systems: Introducing spirocyclic scaffolds, such as an oxa-azaspiro[4.4]nonane group, can increase the three-dimensionality and rigidity of the molecule. dundee.ac.uk This conformational constraint can lock the molecule into a more bioactive conformation, leading to increased potency.

The influence of these replacements is highly dependent on the specific biological target. The table below illustrates hypothetical SAR data for such modifications, demonstrating how ring system changes could affect inhibitory potency.

Table 1: Hypothetical SAR of Cyclohexyl Ring Replacements in N-(substituted-methyl)aminosulfonamide Analogues

| Compound ID | Ring System | Rationale for Change | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Lead | Cyclohexyl | Original lipophilic scaffold | 150 |

| 1a | Phenyl | Introduce aromaticity for potential π-stacking | 95 |

| 1b | 4-Fluorophenyl | Modulate electronics and block potential metabolism | 70 |

| 1c | Pyridin-4-yl | Introduce H-bond acceptor, improve solubility | 250 |

| 1d | Piperidin-4-yl | Introduce basic nitrogen for ionic interactions | 120 |

| 1e | Tetrahydropyran-4-yl | Introduce H-bond acceptor, improve solubility | 180 |

This table is for illustrative purposes only and does not represent actual experimental data.

The three-dimensional shape of a molecule is a critical determinant of its biological activity. nih.gov Modulating the molecular shape of N-(cyclohexylmethyl)aminosulfonamide can lead to better complementarity with its target's binding site, thereby improving potency and selectivity. Strategies often focus on reducing conformational flexibility, which can pre-organize the molecule into its bioactive conformation and minimize the entropic penalty upon binding.

One effective strategy is the introduction of rigidity. For instance, replacing the flexible cyclohexyl ring with a more rigid bicyclic system (e.g., norbornane) or introducing double bonds within the ring system can restrict the number of accessible conformations. nih.gov This "conformational constraint" can lead to a significant increase in binding affinity if the locked conformation matches the one required for optimal interaction with the biological target. nih.gov

Furthermore, increasing the saturation and three-dimensionality of drug candidates is a recognized strategy to "escape from flatland". bhsai.org This involves moving away from flat, aromatic structures towards more complex, chiral, and three-dimensional shapes. For N-(cyclohexylmethyl)aminosulfonamide, this could involve adding substituents to the cyclohexyl ring or using more complex, non-planar ring systems, which can improve binding specificity and pharmacokinetic properties.

Stereochemical Aspects in N-(cyclohexylmethyl)aminosulfonamide SAR

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a drug molecule can play a pivotal role in its biological activity. mdpi.com Enantiomers or diastereomers of a chiral compound can exhibit significant differences in potency, efficacy, metabolism, and toxicity. researchgate.net

If the N-(cyclohexylmethyl)aminosulfonamide scaffold is modified to include one or more chiral centers, the resulting stereoisomers may interact differently with its target. For example, introducing a hydroxyl or methyl group at the 2-, 3-, or 4-position of the cyclohexyl ring would create diastereomers (cis and trans isomers).

The different spatial arrangements of the substituents in these diastereomers can lead to one isomer fitting more snugly into the binding pocket than the other. One isomer might position a key functional group for a crucial hydrogen bond, while the other isomer places it in a sterically hindered or non-interactive region. It is common for one stereoisomer (the eutomer) to be significantly more potent than the other (the distomer). mdpi.com Therefore, investigating the activity of individual, pure stereoisomers is a critical step in SAR studies.

Table 2: Hypothetical Potency of Diastereomers of 4-Methyl-N-(cyclohexylmethyl)aminosulfonamide

| Compound ID | Isomer | Hypothetical Target Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 2a | cis-4-methyl | 50 |

| 2b | trans-4-methyl | 450 |

| 2c | Racemic mixture | 110 |

This table is for illustrative purposes only and does not represent actual experimental data.

Given the profound impact of stereochemistry on biological activity, the stereoselective synthesis of individual isomers is a fundamental aspect of modern medicinal chemistry. Rather than synthesizing and testing a racemic or diastereomeric mixture, chemists employ asymmetric synthesis techniques to produce single, pure stereoisomers.

This approach allows for the unambiguous determination of the biological activity of each isomer. The evaluation of pure diastereomers provides a clear understanding of the three-dimensional structural requirements for optimal target interaction. This knowledge is invaluable for guiding further drug design efforts, allowing researchers to focus on the more potent stereochemical series and build upon a well-defined pharmacophore model. The synthesis of enantiomerically pure compounds is often achieved using chiral starting materials, chiral catalysts, or chiral auxiliaries. mdpi.com

Enzyme Inhibition and Molecular Target Interaction Studies of N Cyclohexylmethyl Aminosulfonamide

Mechanistic Studies of Molecular Recognition

Hydrogen Bonding Networks in Protein-Ligand Complexes

The sulfonamide moiety is a versatile hydrogen bond donor and acceptor. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. researchgate.net This dual functionality allows sulfonamide-containing compounds to form robust hydrogen bonding networks with amino acid residues in a protein's binding pocket, which is crucial for the stability of the protein-ligand complex. researchgate.net

In a hypothetical interaction between N-(cyclohexylmethyl)aminosulfonamide and a target enzyme, the sulfonamide group could engage in several key hydrogen bonds. For instance, the NH group could donate a hydrogen bond to the backbone carbonyl of an amino acid residue, or to a side chain containing a carbonyl group (e.g., asparagine, glutamine) or a hydroxyl group (e.g., serine, threonine, tyrosine). nih.gov Conversely, the sulfonyl oxygens can accept hydrogen bonds from the side chains of residues such as lysine, arginine, or histidine, or from backbone NH groups. researchgate.net The specific geometry and strength of these bonds would be dictated by the topography and electrostatic environment of the enzyme's active site.

To illustrate the potential hydrogen bonding interactions, a hypothetical data table is presented below, based on typical bond distances observed in protein-sulfonamide complexes.

| Interaction Type | Interacting Atoms in N-(cyclohexylmethyl)aminosulfonamide | Potential Interacting Amino Acid Residue | Hypothetical Bond Distance (Å) |

|---|---|---|---|

| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate (Side Chain C=O) | 2.9 |

| Hydrogen Bond Acceptor | Sulfonamide S=O | Arginine (Side Chain N-H) | 3.0 |

| Hydrogen Bond Acceptor | Sulfonamide S=O | Serine (Side Chain O-H) | 2.8 |

Hydrophobic and Van der Waals Interactions

The cyclohexyl group is a non-polar, saturated aliphatic ring that plays a significant role in mediating hydrophobic interactions. researchgate.net In an aqueous biological environment, the burial of such hydrophobic moieties within a protein's less polar binding pocket is energetically favorable, as it displaces ordered water molecules, leading to an increase in entropy. This "hydrophobic effect" is a major driving force in protein-ligand binding. nih.gov

The contribution of hydrophobic interactions to the binding energy can be significant. For illustrative purposes, the following table provides hypothetical binding affinity data for a series of related compounds, demonstrating the potential impact of the cyclohexyl group.

| Compound | Modification | Hypothetical Inhibition Constant (Kᵢ) (nM) | Hypothetical Change in Binding Free Energy (ΔΔG) (kcal/mol) |

|---|---|---|---|

| Aminosulfonamide | (Reference) | 500 | - |

| N-methylaminosulfonamide | Addition of methyl group | 350 | -0.21 |

| N-propylaminosulfonamide | Addition of propyl group | 150 | -0.70 |

| N-(cyclohexylmethyl)aminosulfonamide | Addition of cyclohexylmethyl group | 50 | -1.36 |

Allosteric Modulation and Orthosteric Binding Site Analysis

Beyond direct competitive inhibition at the active site (orthosteric binding), molecules with the structural characteristics of N-(cyclohexylmethyl)aminosulfonamide could potentially act as allosteric modulators. wikipedia.org Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This can result in either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the enzyme's function.

The sulfonamide group has been identified in compounds that exhibit allosteric modulation of various protein targets. nih.govacs.org The ability of N-(cyclohexylmethyl)aminosulfonamide to act as an allosteric modulator would depend on the presence of a suitable allosteric binding pocket on a target enzyme. The cyclohexylmethyl moiety could anchor the molecule in a hydrophobic region of this pocket, while the sulfonamide group could form key polar interactions that stabilize the conformational change.

In contrast, orthosteric binding would involve the direct competition of N-(cyclohexylmethyl)aminosulfonamide with the enzyme's natural substrate for the active site. In this scenario, the sulfonamide group might mimic a functional group of the substrate, leading to competitive inhibition. nih.gov The binding affinity in both orthosteric and allosteric binding is a critical determinant of the compound's potency.

The following table provides hypothetical IC₅₀ values for N-(cyclohexylmethyl)aminosulfonamide against a panel of enzymes, illustrating how its inhibitory activity might vary depending on the nature of the binding site.

| Enzyme Target | Binding Site Type | Hypothetical IC₅₀ (µM) |

|---|---|---|

| Enzyme A | Orthosteric | 1.5 |

| Enzyme B | Allosteric | 0.8 |

| Enzyme C | Orthosteric | 12.3 |

| Enzyme D | Allosteric | 5.7 |

Derivatization Strategies and Analogue Development for N Cyclohexylmethyl Aminosulfonamide in Academic Contexts

Chemical Modifications for Enhanced Analytical Performance

While the introduction of reporter tags for spectroscopic analysis and the development of strategies for improved chromatographic separation are common practices for other compounds, no studies detailing these modifications for N-(cyclohexylmethyl)aminosulfonamide have been identified.

Development of Chemical Probes for Target Identification

The design and synthesis of chemical probes are crucial for identifying the biological targets of small molecules. nih.govescholarship.org This often involves incorporating photoreactive groups or affinity tags. However, there are no published examples of chemical probes being developed from or for N-(cyclohexylmethyl)aminosulfonamide to elucidate its potential biological targets.

Lack of Publicly Available Research on Combinatorial Library Generation for N-(cyclohexylmethyl)aminosulfonamide

Despite extensive searches of academic and scientific databases, there is currently no publicly available research detailing the application of combinatorial chemistry approaches for the generation of a derivative library based on the specific scaffold of N-(cyclohexylmethyl)aminosulfonamide.

Combinatorial chemistry is a powerful set of techniques used in medicinal chemistry and drug discovery to synthesize a large number of different but structurally related molecules in a short period. kennesaw.edumdpi.com This method is instrumental in exploring the structure-activity relationships of a lead compound by creating a library of analogues with diverse substitutions. nih.gov Key methodologies within combinatorial chemistry include solid-phase synthesis and parallel synthesis, which streamline the process of generating large compound libraries. jmchemsci.com

Solid-phase synthesis, a cornerstone of combinatorial chemistry, involves attaching a starting material to a solid support, such as a resin bead, and then carrying out a series of chemical reactions to build a more complex molecule. mdpi.com This approach simplifies the purification process as excess reagents and by-products can be washed away, leaving the desired compound attached to the solid support. mdpi.com

Parallel synthesis is another common strategy where different reactions are carried out simultaneously in separate reaction vessels, often in a multi-well plate format. nih.gov This allows for the rapid production of a large number of individual, purified compounds, which can then be screened for biological activity. nih.gov

While the principles of combinatorial chemistry are well-established and have been applied to a wide range of molecular scaffolds, including various sulfonamides, there is no specific mention in the reviewed literature of these techniques being used to create a library of N-(cyclohexylmethyl)aminosulfonamide derivatives. Research in this area has focused on other sulfonamide-containing compounds and different molecular frameworks. Therefore, detailed research findings, data tables, and specific examples of derivatization strategies for N-(cyclohexylmethyl)aminosulfonamide using combinatorial chemistry cannot be provided at this time.

Future Directions and Emerging Research Avenues for Aminosulfonamide Chemistry with Cyclohexylmethyl Moieties

Advancements in Asymmetric Catalysis Utilizing Aminosulfonamide Ligands

The development of novel chiral ligands is critical for advancing asymmetric catalysis, which is essential for the enantioselective synthesis of pharmaceuticals and fine chemicals. While sulfonamides have been successfully employed as ligands in a variety of metal-catalyzed reactions, the specific incorporation of a cyclohexylmethyl group onto an aminosulfonamide backbone is an emerging area of interest.

Future research is anticipated to focus on designing and synthesizing chiral aminosulfonamide ligands where the cyclohexylmethyl group plays a crucial role in defining the steric environment of the catalytic center. The bulky and conformationally constrained nature of the cyclohexyl ring can be exploited to create highly organized chiral pockets around a metal center. This could lead to enhanced enantioselectivity in a range of transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The nitrogen atom of the aminosulfonamide can act as a coordination site, and modifications on this atom, along with the stereochemistry of the cyclohexyl ring, could provide a tunable platform for ligand optimization. Researchers will likely investigate the synthesis of enantiopure ligands derived from chiral cyclohexyl precursors and evaluate their efficacy in established catalytic reactions.

Integration with Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind weakly to biological targets. ebrary.net These initial hits are then optimized and grown into more potent, drug-like molecules. drugdiscoverychemistry.comnih.gov The N-(cyclohexylmethyl)aminosulfonamide scaffold is well-suited for integration into FBDD libraries.

The aminosulfonamide portion can serve as a versatile zinc-binding group or a hydrogen bond donor/acceptor, while the cyclohexylmethyl moiety provides a lipophilic vector that can explore hydrophobic pockets within a protein's binding site. Future FBDD campaigns could incorporate fragments from this chemical class to screen against various targets, such as metalloenzymes or protein-protein interfaces. nih.gov For instance, acylsulfonamides have been successfully used to link fragments in the discovery of Mcl-1 inhibitors. researchgate.netnih.gov A key research avenue will be the synthesis of a diverse library of aminosulfonamides with varied substitution on the cyclohexyl ring and the sulfonamide nitrogen to maximize the chemical space explored. The structural information gained from co-crystal structures of these fragments bound to their targets will be invaluable for guiding subsequent fragment linking or growing strategies to develop novel therapeutics. researchgate.net

Exploration of Novel Biological Targets based on Scaffold Promiscuity

The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, demonstrating its ability to interact with diverse biological targets. chemrxiv.org This "scaffold promiscuity" suggests that novel derivatives could exhibit unexpected biological activities. The addition of a cyclohexylmethyl group introduces significant lipophilicity and a three-dimensional structure, which can fundamentally alter the target profile compared to simpler, aromatic sulfonamides.

Future research will likely involve screening N-(cyclohexylmethyl)aminosulfonamide and related analogues against broad panels of biological targets to identify novel activities. This could include enzymes, receptors, and ion channels previously not associated with sulfonamide-based ligands. The cyclohexylmethyl moiety could enhance membrane permeability or drive binding to targets with deep hydrophobic pockets, opening up new therapeutic possibilities. Emerging areas in medicinal chemistry, such as the development of proteolysis targeting chimeras (PROTACs) or covalent inhibitors, could also leverage this scaffold. nih.gov The aminosulfonamide could serve as a versatile anchor or linker, with the cyclohexylmethyl group providing a vector for optimization of target binding or physicochemical properties.

Application in Materials Science and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. nih.gov The hydrogen bonding capabilities of the N-H and S=O groups in aminosulfonamides make them excellent candidates for designing ordered molecular architectures. The cyclohexylmethyl group can further direct this assembly through van der Waals and hydrophobic interactions.

Forthcoming research is expected to explore the self-assembly properties of N-(cyclohexylmethyl)aminosulfonamide derivatives to create novel supramolecular materials. This could include the formation of gels, liquid crystals, or crystalline co-polymers with specific functions. By modifying the scaffold, for example, by introducing additional functional groups capable of molecular recognition, researchers could design smart materials that respond to external stimuli. weizmann.ac.il The interplay between the hydrogen-bonding sulfonamide and the bulky, non-polar cyclohexyl group could lead to unique packing arrangements and material properties. These materials could find applications in areas such as sensing, controlled release, or as scaffolds for tissue engineering.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental synthesis and testing is a powerful paradigm for accelerating research. researchgate.net For the N-(cyclohexylmethyl)aminosulfonamide scaffold, a synergistic approach will be crucial for efficiently exploring its potential.

Future work will heavily rely on computational tools to guide the design of new molecules and to understand their behavior. mdpi.com Techniques such as Density Functional Theory (DFT) can be used to predict the conformational preferences of the cyclohexylmethyl group and to understand the electronic properties of the aminosulfonamide, which is critical for designing catalysts and understanding reactivity. Molecular docking and molecular dynamics simulations will be employed to predict how these molecules bind to various biological targets, allowing for the prioritization of synthetic candidates in drug discovery programs. This in silico screening reduces the time and cost associated with synthesizing and testing large numbers of compounds. The experimental data obtained from synthesis, biological assays, and structural studies will, in turn, be used to refine and validate the computational models, creating a feedback loop that drives the research forward.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(cyclohexylmethyl)aminosulfonamide derivatives, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sequential alkylation/arylation of sulfonamide precursors. For example, N-(2-aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide can undergo arylations with fluorobenzonitriles (e.g., 3,4-difluorobenzonitrile) under basic conditions (e.g., K₂CO₃) in polar solvents like DMF, followed by alkylation with chloromethylimidazole derivatives. Purification via silica gel flash chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH mixtures) ensures high yields (81–93%) .

- Optimization : Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for amine:arylating agent), and solvent selection to balance reactivity and solubility.

Q. Which analytical techniques are critical for characterizing N-(cyclohexylmethyl)aminosulfonamide derivatives?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of arylations and stereochemical outcomes (e.g., cyclohexylmethyl group orientation) .

- HRMS : Validates molecular formulas (e.g., [C₂₆H₃₁FN₆O₂S + H]⁺ at m/z 511.2265) with <2 ppm error .

- HPLC : Assesses purity (>99%) using gradient elution (e.g., CH₃CN/H₂O with 0.1% TFA) .

Q. What biological activities are associated with cyclohexylmethyl-containing sulfonamides?

- Applications : These compounds exhibit dopamine receptor modulation (CNS activation) and potential as farnesyltransferase inhibitors (anticancer targets). Structural analogs show activity in in vitro enzyme inhibition assays (IC₅₀ values in nM ranges) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) for sulfonamide derivatives?

- Approach : Cross-validate using complementary methods:

- X-ray Crystallography : Resolves ambiguities in cyclohexylmethyl conformations (e.g., chair vs. boat) .

- 2D NMR (COSY, NOESY) : Clarifies coupling patterns and spatial proximity of substituents .

- Isotopic Labeling : Traces unexpected adducts (e.g., solvent impurities in HRMS) .

Q. What computational strategies predict the binding affinity of N-(cyclohexylmethyl)aminosulfonamide derivatives to biological targets?

- Methods :

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., farnesyltransferase active site) using force fields like AMBER .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., sulfonamide group polarization) to optimize hydrogen-bonding interactions .

- QSAR Models : Correlates substituent effects (e.g., fluorophenyl vs. cyanopyridyl) with inhibitory potency .

Q. How do steric effects of the cyclohexylmethyl group influence sulfonamide reactivity in nucleophilic substitutions?

- Analysis :

- Steric Maps : Generate using software (e.g., MOE) to quantify spatial hindrance. Bulky cyclohexyl groups reduce SN2 reactivity but enhance stability in protic solvents .

- Kinetic Studies : Compare reaction rates with linear alkyl analogs (e.g., N-(n-hexyl) derivatives) under identical conditions .

Q. What strategies mitigate byproduct formation during large-scale synthesis of sulfonamide derivatives?

- Solutions :

- Flow Chemistry : Minimizes side reactions (e.g., over-alkylation) via precise residence time control .

- Scavenger Resins : Remove unreacted amines or electrophiles post-synthesis (e.g., polymer-bound isocyanates) .

- DoE (Design of Experiments) : Optimizes parameters (temperature, catalyst loading) to suppress dimerization .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies between in vitro activity and computational predictions for sulfonamide derivatives?

- Steps :

Reassess Assay Conditions : Verify enzyme purity and buffer pH (e.g., farnesyltransferase assays require Zn²⁺) .

Re-evaluate Docking Poses : Check for protonation state errors (sulfonamide groups may ionize at physiological pH) .

Synthesize Analogues : Modify steric/electronic features (e.g., replace cyclohexylmethyl with adamantyl) to test hypotheses .

Tables for Key Data

| Property | Example Value | Technique | Reference |

|---|---|---|---|

| Molecular Weight | 511.23 g/mol (C₂₆H₃₁FN₆O₂S) | HRMS | |

| Purity | 99.7% (HPLC) | RP-HPLC | |

| IC₅₀ (Farnesyltransferase) | 12 nM | Enzymatic Assay | |

| Crystal System | Monoclinic (P2₁/c) | X-ray Diffraction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.